Product packaging for Ethyl 5-methoxypyridazine-3-carboxylate(Cat. No.:CAS No. 627525-71-7)

Ethyl 5-methoxypyridazine-3-carboxylate

Cat. No.: B3147631
CAS No.: 627525-71-7
M. Wt: 182.18 g/mol
InChI Key: UCTGUAAAHQWCRR-UHFFFAOYSA-N
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Description

Ethyl 5-methoxypyridazine-3-carboxylate (CAS 627525-71-7) is a high-value heterocyclic building block specifically designed for advanced research and development in medicinal and agrochemical chemistry. This compound features a pyridazine core, a six-membered ring with two adjacent nitrogen atoms, which is recognized as a privileged scaffold in drug discovery due to its distinct physicochemical properties, including a high dipole moment and hydrogen-bonding capacity. These characteristics make it an excellent bioisostere for optimizing pharmacological profiles, enhancing target interactions, and improving metabolic stability in novel bioactive molecules. As a versatile chemical intermediate, the ethyl ester group of this compound is a crucial synthetic handle for further derivatization, most notably through hydrolysis to the corresponding carboxylic acid, 5-methoxypyridazine-3-carboxylic acid , which can then be used to construct amide libraries or other complex derivatives. The presence of both the ester and methoxy functional groups on the electron-deficient pyridazine ring allows for selective and sequential chemical transformations, enabling researchers to efficiently generate a diverse array of functionalized compounds for high-throughput screening and structure-activity relationship (SAR) studies. Pyridazine derivatives analogous to this compound have demonstrated significant potential across a broad spectrum of therapeutic areas, serving as key precursors in the synthesis of active pharmaceutical ingredients. The structural motif is found in compounds investigated for use as anti-inflammatory, anticancer, and antimicrobial agents, as well as in the development of kinase inhibitors and GnRH antagonists. This compound is intended for research applications as a critical starting material or intermediate in multi-step synthetic pathways. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B3147631 Ethyl 5-methoxypyridazine-3-carboxylate CAS No. 627525-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methoxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)7-4-6(12-2)5-9-10-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGUAAAHQWCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Methoxypyridazine 3 Carboxylate and Analogous Systems

Precursor Synthesis and Building Block Derivatization

The synthesis of ethyl 5-methoxypyridazine-3-carboxylate relies on the availability of appropriately functionalized precursors and building blocks. The pyridazine (B1198779) scaffold itself is a crucial starting point, often synthesized through condensation reactions. A common method involves the reaction of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.comresearchgate.net This foundational reaction creates the dihydropyridazine (B8628806) ring, which is then oxidized to yield the aromatic pyridazine system. chemtube3d.com

Once the basic pyridazine ring is formed, derivatization is necessary to introduce the required substituents. Pyridazine-based building blocks are valuable in synthetic chemistry due to their potential for functionalization at various positions. nih.govnih.govlifechemicals.com For the target molecule, key precursors include those bearing a leaving group (such as a halogen) at the 5-position and a carboxyl or esterifiable group at the 3-position.

A direct precursor, 6-methoxypyridazine-3-carboxylic acid, can be synthesized in a two-step process starting from 3-chloro-6-methylpyridazine (B130396). google.com The first step involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or potassium dichromate in sulfuric acid. google.com The subsequent step is a nucleophilic substitution reaction where the chlorine atom is replaced by a methoxy (B1213986) group, a reaction detailed further in section 2.2.2.

Another approach involves the construction of the substituted ring from acyclic precursors. For instance, the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides provides a regioselective route to trisubstituted pyridazines. rsc.orgelsevierpure.com The resulting sulfur-containing substituents can then be transformed into other functional groups as needed.

Direct Functionalization Approaches

Direct functionalization of a pre-formed pyridazine ring is a powerful strategy for introducing the methoxy and ethyl carboxylate groups. These methods include C-H activation, nucleophilic substitution, and esterification.

Regioselective C-H Activation and Functionalization

Regioselective C-H functionalization allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond at a specific position on the pyridazine ring. While the intrinsic electronic properties of pyridines and related azines can sometimes hinder certain transformations, metal catalysis can overcome these challenges. nih.gov Palladium-catalyzed C-H arylation, for example, has been successfully applied to pyridazine systems. nih.gov In some cases, directing groups are employed to guide the catalyst to a specific C-H bond, ensuring high regioselectivity, though methods are also being developed that operate without such groups. nih.govmdpi.com This approach represents a modern and efficient way to introduce complexity to the pyridazine core, although specific examples leading directly to 5-methoxy substitution are still emerging.

Nucleophilic Substitution Strategies on Substituted Pyridazine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing pyridazine rings, which are activated toward such reactions due to the electron-withdrawing nature of the ring nitrogen atoms. uoanbar.edu.iqwikipedia.orggcwgandhinagar.com This reactivity is enhanced by the presence of other electron-withdrawing groups.

A key step in the synthesis of the target molecule's core structure involves the introduction of the methoxy group at the C5 position (equivalent to the C6 position depending on numbering conventions). This is typically achieved by reacting a pyridazine derivative bearing a good leaving group, such as a halide, at that position with a methoxide (B1231860) source. A well-documented example is the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid. google.com The reaction proceeds by treating the chloro-substituted precursor with sodium methoxide in methanol, where the methoxide ion acts as the nucleophile and displaces the chloride ion. google.comacs.org

Table 1: Nucleophilic Substitution for Methoxypyridazine Synthesis

Starting MaterialReagentSolventConditionsProductYieldReference
6-chloropyridazine-3-carboxylic acidSodium methoxideMethanolReflux, 6h6-methoxypyridazine-3-carboxylic acid58% google.com

Esterification and Transesterification Protocols for Pyridazine Carboxylates

The final step in the synthesis of this compound from its corresponding carboxylic acid is esterification. This reaction involves converting the carboxylic acid group at the C3 position into an ethyl ester.

Several methods exist for the esterification of heteroaromatic carboxylic acids. The classic approach involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, such as sulfuric acid. google.com However, to avoid harsh conditions that might affect other parts of the molecule, milder catalysts are often preferred. Pyridinium p-toluenesulfonate (PPTS) is one such mild acid catalyst used for esterification when substrates are sensitive to strong acids. nih.gov Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with the alcohol. niscpr.res.in

Alternatively, transesterification can be employed if a different ester, such as methyl pyridazine-3-carboxylate, is available. rlavie.com In this process, one ester is transformed into another by reaction with an excess of a different alcohol under acidic or basic conditions. organic-chemistry.orgyoutube.com For example, mthis compound could be converted to the desired ethyl ester by heating it in excess ethanol (B145695) with an acid or base catalyst.

Table 2: General Esterification Methods Applicable to Pyridazine Carboxylic Acids

MethodReagentsKey FeaturesReference
Acid-Catalyzed EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Traditional method, requires neutralization. google.com
Mild Acid CatalysisAlcohol, PPTSUseful for acid-sensitive substrates. nih.gov
Coupling Agent-MediatedAlcohol, DCCForms an activated intermediate. niscpr.res.in
TransesterificationStarting Ester, Excess New Alcohol, Acid/Base CatalystConverts one ester to another. organic-chemistry.org

Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

Metal-catalyzed reactions, particularly those using palladium, have become indispensable tools for the synthesis and functionalization of pyridazine rings. researchgate.net These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Cyclization Processes

Palladium-catalyzed cascade reactions initiated by C-H functionalization are powerful methods for constructing heterocyclic systems. mdpi.com These processes can involve the intramolecular cyclization of a suitably designed precursor to form the pyridazine ring or an adjacent fused ring. For example, a Pd(II)-catalyzed cascade involving C(sp²)-H alkynylation and cyclization has been reported for the synthesis of butenolides, showcasing the potential of such strategies. mdpi.com

In the context of pyridazine systems, palladium catalysis can be used to construct fused ring systems like pyrido[2,3-d]pyridazines. cornell.edu While not a direct synthesis of the title compound, these C-H cyclization and annulation strategies demonstrate the power of palladium catalysis to build complex molecular architectures based on the pyridazine core. nih.gov These methods often proceed with high atom economy by utilizing readily available starting materials. mdpi.com

Cross-Coupling Methodologies Utilizing Organomagnesium and Organozinc Reagents

The functionalization of pyridazine rings through the formation of carbon-carbon bonds is a cornerstone of modern synthetic organic chemistry. Cross-coupling reactions, particularly those employing organomagnesium (Grignard) and organozinc reagents, offer powerful tools for this purpose. These reactions are typically catalyzed by transition metals, with palladium and nickel being the most prominent.

Organozinc reagents have proven to be highly effective for the functionalization of pyridazine scaffolds. In a method for the stepwise derivatization of the pyridazine core, arylzinc species are coupled with thio-substituted pyridazines. uni-muenchen.de For instance, Negishi cross-coupling reactions using arylzinc halides (ArZnX) with a palladium acetate (B1210297) catalyst and SPhos as a ligand have been successfully implemented. uni-muenchen.de The use of organozinc reagents is advantageous due to their high functional group tolerance and the relatively mild conditions under which they react. orgsyn.org The preparation of functionalized organozinc reagents can be achieved through direct metalation using bases like TMPMgCl·LiCl followed by transmetalation with a zinc salt, such as zinc pivalate (B1233124) (Zn(OPiv)₂). orgsyn.org This approach allows for the creation of a diverse array of polyfunctional zinc reagents that are ready for subsequent cross-coupling. orgsyn.org

Organomagnesium reagents (Grignard reagents) are also utilized, often in Kumada-Corriu type couplings. Nickel-catalyzed Kumada–Corriu cross-coupling has been used for the synthesis of substituted pyrazines, a related diazine system, demonstrating the utility of these powerful nucleophiles for functionalizing electron-deficient heterocycles. mdpi.com However, the high reactivity of Grignard reagents can sometimes limit their functional group compatibility compared to organozinc compounds. youtube.com The choice between organomagnesium and organozinc reagents often depends on the specific substrates and the desired tolerance to other functional groups present in the molecule. youtube.com Iron catalysts have also emerged as a cost-effective and environmentally benign alternative to palladium and nickel for catalyzing the cross-coupling of Grignard reagents with aryl and heteroaryl halides. orgsyn.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

Table 1: Representative Cross-Coupling Reactions for Pyridazine and Related Heterocycles

Coupling Type Organometallic Reagent Catalyst/Ligand Substrate Example Product Type Ref
Negishi Arylzinc Halide Pd(OAc)₂ / SPhos Thio-substituted Pyridazine Aryl-substituted Pyridazine uni-muenchen.de
Negishi 3-Pyridylzinc Bromide Pd(dba)₂ / P(2-furyl)₃ Aryl Iodide 3-Arylpyridine nih.gov
Kumada-Corriu Alkylmagnesium Bromide NiCl₂(dppp) 2-Chloropyrazine 2-Alkylpyrazine mdpi.com

Green Chemistry Approaches to Pyridazine Derivatization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, minimize waste, and improve energy efficiency. mdpi.com Key strategies in the context of pyridazine synthesis include the use of microwave irradiation and mechanochemistry.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.gov For the synthesis of new pyridazine-fluorine derivatives, microwave irradiation in conjunction with phase-transfer catalysis (PTC) was reported as an environmentally friendly method. nih.gov This approach dramatically decreased the amount of solvent required, and in some cases, the reactions could be performed under solvent-free conditions. nih.gov

Mechanochemical Functionalization Techniques

Mechanochemistry, which involves inducing reactions in solids by grinding, milling, or shearing, represents a significant advancement in green synthesis. nih.gov These techniques often proceed in the absence of bulk solvents, thus reducing waste and simplifying product isolation. A mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines, which is relevant for the derivatization of aminopyridazines. mdpi.com This solvent-free method operates at room temperature with short reaction times. mdpi.com

While direct mechanochemical functionalization of the pyridazine core is an emerging area, the principles have been broadly applied to the synthesis of other nitrogen-containing heterocycles. For example, multicomponent reactions to form pyran and fused pyran derivatives have been successfully carried out using manual grinding or ball milling, often without the need for a catalyst. nih.gov These examples highlight the potential for developing similar solvent-free, mechanochemical routes for the synthesis and functionalization of pyridazine derivatives.

Novel Synthetic Routes for Methoxypyridazine Esters

The development of new synthetic pathways to access specific pyridazine derivatives like methoxypyridazine esters is crucial for expanding their applications. One direct route to a key precursor, 6-methoxypyridazine-3-carboxylic acid, involves a two-step process starting from 3-chloro-6-methylpyridazine. google.com

The first step is the oxidation of the methyl group to a carboxylic acid. This is achieved by treating 3-chloro-6-methylpyridazine with a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in sulfuric acid. google.com The subsequent step involves a nucleophilic substitution of the chlorine atom with a methoxy group. This is accomplished by reacting the intermediate, 6-chloropyridazine-3-carboxylic acid, with sodium methoxide in a suitable solvent, followed by acidification to yield the final product. google.com The resulting carboxylic acid can then be esterified to "this compound" using standard methods, such as Fischer esterification with ethanol and an acid catalyst.

Table 2: Synthesis of 6-methoxypyridazine-3-carboxylic acid

Step Starting Material Reagents Product Yield Ref
1. Oxidation 3-Chloro-6-methylpyridazine KMnO₄, H₂SO₄ 6-Chloropyridazine-3-carboxylic acid 52% google.com

Other novel strategies for constructing the pyridazine ring itself include aza-Diels-Alder reactions. The reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions provides a highly regioselective route to substituted pyridazines. organic-chemistry.org Another approach involves the multicomponent reaction of diazo compounds with Morita-Baylis-Hillman (MBH) carbonates, which offers a flexible route to a wide range of functionalized pyridazines under mild conditions. researchgate.net These modern cycloaddition and multicomponent strategies provide alternative pathways that could be adapted for the synthesis of methoxypyridazine esters and their analogs.

Advanced Spectroscopic Characterization Techniques for Ethyl 5 Methoxypyridazine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of ethyl 5-methoxypyridazine-3-carboxylate, the distinct chemical environments of the protons lead to a characteristic set of signals. The ethyl ester group gives rise to a triplet and a quartet. The triplet, appearing at approximately 1.4 ppm, is due to the methyl (CH₃) protons, which are split by the two adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, are split by the three methyl protons and appear as a quartet around 4.4 ppm.

The methoxy (B1213986) group (OCH₃) protons are not coupled to any other protons and thus appear as a sharp singlet, typically in the region of 4.1 to 4.2 ppm. The pyridazine (B1198779) ring protons, H-4 and H-6, are in different electronic environments and are expected to appear as distinct singlets. The H-6 proton, being adjacent to the electron-donating methoxy group, is expected to be more shielded and appear upfield around 7.5 ppm. Conversely, the H-4 proton, situated between two electron-withdrawing nitrogen atoms and a carboxylate group, will be more deshielded and appear further downfield, likely in the range of 9.0 to 9.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃~1.4Triplet~7.1
Methoxy -OCH₃~4.1-4.2Singlet-
Ethyl -CH₂-~4.4Quartet~7.1
Pyridazine H-6~7.5Singlet-
Pyridazine H-4~9.0-9.1Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The ethyl group carbons will appear in the upfield region, with the methyl (CH₃) carbon at approximately 14 ppm and the methylene (OCH₂) carbon around 62 ppm. The methoxy group carbon is expected at about 55 ppm.

The carbon atoms of the pyridazine ring will be significantly downfield due to the influence of the heteroatoms and the aromatic system. The C-5 carbon, attached to the methoxy group, is predicted to resonate around 160 ppm. The C-3 carbon, bearing the carboxylate group, is expected near 148 ppm. The C-6 and C-4 carbons are anticipated to appear around 120 ppm and 140 ppm, respectively. The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing around 164 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Methoxy -OCH₃~55
Ethyl -OCH₂-~62
Pyridazine C-6~120
Pyridazine C-4~140
Pyridazine C-3~148
Pyridazine C-5~160
Carbonyl C=O~164

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1720-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridazine ring are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methoxy groups will be observed around 2800-3100 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic & Aliphatic)~2800-3100Medium-Strong
C=O Stretch (Ester)~1720-1730Strong
C=C and C=N Stretch (Ring)~1400-1600Medium
C-O Stretch (Ester & Ether)~1200-1300Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O are strong in the IR, non-polar and symmetric vibrations are often more intense in the Raman spectrum. For this compound, the symmetric breathing vibrations of the pyridazine ring would be expected to produce a strong Raman signal. The C=C and C=N stretching vibrations will also be Raman active. The aliphatic C-H stretching and bending modes will be present but are generally weaker than in the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aromatic & Aliphatic)~2800-3100Medium
C=O Stretch (Ester)~1720-1730Weak-Medium
C=C and C=N Stretch (Ring)~1400-1600Strong
Ring Breathing Modes~900-1100Strong

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀N₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (182.18 g/mol ).

Electron ionization (EI) would likely lead to characteristic fragmentation. A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion [M-45]⁺. Another expected fragmentation is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, leading to a fragment ion [M-28]⁺. The loss of a methoxy radical (•OCH₃) from the pyridazine ring could also occur, giving rise to a fragment at [M-31]⁺. Further fragmentation of the pyridazine ring would produce a complex pattern of lower mass ions.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula of Loss
182[M]⁺-
154[M - C₂H₄]⁺C₂H₄
151[M - OCH₃]⁺OCH₃
137[M - OCH₂CH₃]⁺C₂H₅O

Other Advanced Spectroscopic Methods for Conformational and Electronic Analysis

Although no specific data exists for this compound, the conformational and electronic analysis of similar heterocyclic esters is typically approached using a combination of experimental and theoretical methods. These techniques provide deep insights into the molecule's preferred spatial arrangements (conformations) and the distribution of electron density, which are fundamental to its reactivity and interactions.

Computational and Theoretical Analyses:

In the absence of experimental data, theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting the properties of molecules like this compound. nih.govmaterialsciencejournal.org DFT methods can be used to:

Perform Potential Energy Surface (PES) Scans: To identify the most stable conformers of the molecule by calculating the energy associated with the rotation around key single bonds. For instance, the rotation of the methoxy and ethyl carboxylate groups relative to the pyridazine ring would be of primary interest. nih.gov

Analyze Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.govmaterialsciencejournal.org

Predict Spectroscopic Data: Theoretical calculations can simulate spectra, such as UV-Vis absorption spectra, which can then be compared with experimental data if it becomes available. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions. materialsciencejournal.orgscielo.org.za

Hypothetical Data Based on Analogous Compounds:

While no experimental data is available for the target compound, we can surmise the type of data that would be generated from such studies. For a molecule like this compound, a computational study might yield the theoretical electronic properties summarized in the interactive table below. It is crucial to note that this data is illustrative and not based on actual experimental or published theoretical results for this specific compound.

Table 1: Hypothetical Theoretical Electronic Properties of this compound

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Predicted λmax (UV-Vis)~280 nmCorresponds to π → π* electronic transitions.

Future Research Directions:

The comprehensive characterization of this compound would necessitate experimental studies. Techniques such as single-crystal X-ray diffraction would provide definitive information about its solid-state conformation. In solution, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the preferred conformation. Experimental UV-Vis spectroscopy would be essential to validate the theoretical predictions regarding its electronic transitions.

Until such studies are conducted and published, a detailed discussion of the advanced spectroscopic characterization of this compound remains speculative.

Computational Chemistry and Theoretical Studies on Ethyl 5 Methoxypyridazine 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For Ethyl 5-methoxypyridazine-3-carboxylate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and various electronic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other properties such as ionization potential, electron affinity, electronegativity, and global hardness and softness would also be derived from these orbital energies to build a comprehensive reactivity profile.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the methoxy (B1213986) and carboxylate groups are expected to be regions of negative potential, while the hydrogen atoms and parts of the carbon framework would exhibit positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical ¹H and ¹³C NMR spectra of this compound would be simulated. By comparing these predicted shifts with experimental data (if available), the accuracy of the computational model can be validated. These calculations provide a detailed assignment of each peak in the spectrum to a specific atom in the molecule, which can be particularly useful for complex structures.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with its environment.

Conformational Analysis and Energy Minimization

The presence of the ethyl ester and methoxy groups introduces rotational flexibility to the molecule. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the rotatable bonds (e.g., C-O and C-C single bonds) and calculating the potential energy of each resulting conformer. The conformer with the lowest energy is the most stable and likely the most populated at room temperature. These studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Given that pyridazine derivatives are common scaffolds in medicinal chemistry, computational docking studies could be performed to predict the potential biological targets of this compound. In these simulations, the molecule is "docked" into the binding site of a protein target. The algorithm then predicts the most favorable binding pose and estimates the binding affinity.

Molecular dynamics (MD) simulations can further refine these predictions. An MD simulation would model the movement of the ligand-protein complex over time, providing a more realistic view of the binding stability and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Mechanistic Insights from Computational Approaches

Computational chemistry can also be used to elucidate potential reaction mechanisms involving this compound. For instance, if the molecule were to undergo a chemical transformation, such as hydrolysis of the ester or a substitution reaction on the pyridazine ring, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures and calculating the activation energies for each step. Such studies provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics, which is often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry allows for the detailed exploration of reaction pathways, helping to identify intermediates and the high-energy transition states that connect them.

Theoretical investigations into the synthesis or transformation of this compound would typically begin with mapping the potential energy surface (PES) for a proposed reaction. A common reaction for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can model this process.

Researchers can calculate the energy of reactants, products, and any proposed intermediates. By locating the transition state (TS) structure for each step, the activation energy (Ea) can be determined. This is the energy barrier that must be overcome for the reaction to proceed. A plausible reaction mechanism for a related indolizine (B1195054) derivative was computationally explored, demonstrating the power of these methods. mdpi.com

Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the identified transition state correctly connects the reactant and product of a particular step. The results of such an analysis provide a detailed, step-by-step energetic profile of the reaction, highlighting the rate-determining step—the one with the highest activation energy.

Table 1: Hypothetical Calculated Energies for a Reaction Step of this compound

This table illustrates the type of data generated from a computational study of a reaction pathway. The values are hypothetical and for illustrative purposes.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-311G(d,p)0.00
Transition State 1B3LYP/6-311G(d,p)+25.4
IntermediateB3LYP/6-311G(d,p)-5.2
Transition State 2B3LYP/6-311G(d,p)+18.9
ProductsB3LYP/6-311G(d,p)-15.7

Predictive Modeling for Molecular Properties and Interactions

Beyond reaction mechanisms, computational models are invaluable for predicting the intrinsic properties of a molecule like this compound and how it might interact with its environment or biological targets.

Molecular Properties: Quantum mechanical calculations are central to predicting a wide range of molecular properties. Using methods like DFT, it is possible to determine the optimized three-dimensional structure of the molecule, including precise bond lengths and angles. researchgate.net

Frontier Molecular Orbital (FMO) theory is another key application. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) surface can also be calculated. This surface visually represents the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. nih.gov

Table 2: Predicted Molecular Properties of this compound

This table shows examples of molecular properties that can be predicted using computational methods. These values are illustrative.

PropertyCalculation MethodPredicted Value
HOMO EnergyDFT/B3LYP-6.8 eV
LUMO EnergyDFT/B3LYP-1.5 eV
HOMO-LUMO GapDFT/B3LYP5.3 eV
Dipole MomentDFT/B3LYP3.2 Debye

Molecular Interactions: Predictive modeling is extensively used to study how a molecule might bind to a biological target, such as a protein receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target. nih.gov These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. nih.gov

To further refine these findings, Molecular Dynamics (MD) simulations can be employed. nih.gov An MD simulation models the movement of every atom in the system over time, providing a dynamic view of the binding process and the stability of the ligand-receptor complex in a simulated physiological environment. nih.gov Such computational binding analyses have been successfully performed on other complex heterocyclic esters to understand their interactions with biological macromolecules like DNA. nih.gov

Structure Activity Relationship Sar Methodologies for Ethyl 5 Methoxypyridazine 3 Carboxylate Derivatives

Design Strategies for Systematic Structural Modifications

The systematic structural modification of ethyl 5-methoxypyridazine-3-carboxylate is a cornerstone of the drug discovery process, aiming to enhance potency, selectivity, and pharmacokinetic properties. Common design strategies involve modifications at three primary sites: the pyridazine (B1198779) ring, the methoxy (B1213986) group at the 5-position, and the ethyl carboxylate group at the 3-position.

Modification of the Pyridazine Ring: The pyridazine core is a key scaffold that can be altered to modulate biological activity. researchgate.net Strategies include the introduction of various substituents at the 4- and 6-positions. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties. The goal is to explore the steric and electronic requirements of the target binding site. Another approach involves the replacement of the pyridazine ring with other heterocyclic systems to investigate the importance of the diazine nitrogen arrangement for activity.

Alteration of the 5-Methoxy Group: The methoxy group at the 5-position is a potential site for hydrogen bond interactions and can influence the compound's lipophilicity and metabolic stability. Design strategies include:

Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or larger alkoxy groups to probe for hydrophobic pockets in the binding site.

Bioisosteric Replacement: Substituting the methoxy group with other functionalities like amino, alkylthio, or halogen atoms to alter electronic properties and hydrogen bonding capacity.

Modification of the 3-Ethyl Carboxylate Group: The ester functionality at the 3-position is a critical pharmacophoric feature that can be modified to improve potency and drug-like properties. Common modifications include:

Ester Variation: Replacing the ethyl group with other alkyl or aryl groups to optimize interactions with the target.

Amide Formation: Converting the ester to a primary, secondary, or tertiary amide to introduce hydrogen bond donors and acceptors, which can lead to enhanced binding affinity.

Carboxylic Acid Formation: Hydrolysis of the ester to the corresponding carboxylic acid can be explored, as the acid may form different or stronger interactions with the biological target.

These systematic modifications are often guided by computational modeling and a deep understanding of the target's structure and function.

Analysis of Substituent Effects on Molecular Interactions

The introduction of different substituents to the this compound scaffold can significantly impact its interaction with biological targets. The analysis of these effects is fundamental to understanding the SAR.

Electronic Effects: The electronic nature of substituents on the pyridazine ring can modulate the electron density of the entire molecule, influencing its ability to participate in electrostatic interactions, such as hydrogen bonding and π-π stacking. blumberginstitute.org For instance, electron-withdrawing groups can enhance the hydrogen bond acceptor strength of the pyridazine nitrogens, while electron-donating groups can have the opposite effect. The pyridazine ring itself has unique physicochemical properties, including a high dipole moment that can influence intermolecular interactions. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining the compound's affinity and selectivity for its target. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket. Conversely, appropriately sized substituents can fill hydrophobic pockets and enhance binding affinity through van der Waals interactions.

The following interactive table summarizes the hypothetical effects of various substituents on the molecular interactions of this compound derivatives based on general principles of medicinal chemistry.

Position of SubstitutionSubstituentExpected Effect on Molecular InteractionRationale
4-position-ClIncreased electron-withdrawing effect, potential for halogen bonding.Halogens are electronegative and can participate in specific non-covalent interactions.
6-position-NH2Introduction of a hydrogen bond donor, increased polarity.The amino group can form hydrogen bonds with acceptor groups on the target protein.
5-position (replacing -OCH3)-OHIntroduction of a hydrogen bond donor and acceptor, increased polarity.The hydroxyl group is a versatile functional group for forming hydrogen bonds.
3-position (replacing -COOCH2CH3)-CONH2Introduction of hydrogen bond donors and acceptors.Amides can form multiple hydrogen bonds, potentially increasing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies can provide valuable insights for lead optimization.

A typical 2D-QSAR study on pyridazine derivatives with vasorelaxant activity revealed the importance of topological and electronic descriptors in predicting biological activity. nih.gov A statistically significant QSAR model was developed, indicating a strong correlation between the selected descriptors and the observed activity. nih.gov Similarly, 3D-QSAR studies on pyridazin-3-one analogs as PDE4 inhibitors have highlighted the importance of hydrophobic, steric, and electrostatic fields in determining inhibitory potency. actascientific.com

The general steps for a QSAR study on this compound derivatives would include:

Data Set Preparation: A series of analogs with varying substituents and their corresponding biological activities are compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Interpretation of the resulting QSAR model can guide the design of new derivatives with improved activity. For example, if the model indicates that a positive coefficient for a particular descriptor related to hydrophobicity at a specific position is important, it would suggest that introducing more lipophilic substituents at that position could enhance activity.

The following table presents a hypothetical QSAR model for a series of this compound derivatives, illustrating the types of descriptors and their potential impact on activity.

DescriptorCoefficientInterpretation
LogP+0.45Increased lipophilicity is positively correlated with activity.
Molecular Weight-0.12Increased molecular size is negatively correlated with activity, suggesting a constrained binding pocket.
Number of Hydrogen Bond Donors+0.67A higher number of hydrogen bond donors is beneficial for activity.
Dipole Moment+0.23A higher dipole moment is positively correlated with activity, indicating the importance of polar interactions.

Rational Design Paradigms Based on SAR Insights

The culmination of SAR and QSAR studies is the development of rational design paradigms that guide the synthesis of new, more effective compounds. nih.gov For this compound derivatives, these paradigms are based on the collective understanding of the structural requirements for optimal biological activity.

Pharmacophore Modeling: Based on the SAR data, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the pharmacophore might consist of a hydrogen bond acceptor (pyridazine nitrogens), a hydrophobic region (the 5-methoxy group), and another hydrogen bond acceptor/donor feature (the 3-carboxylate or its analogs).

Bioisosteric Replacement: Insights from SAR studies can guide the use of bioisosteric replacements to improve physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity. researchgate.net For example, if the ester group is found to be metabolically labile, it could be replaced with a more stable bioisostere, such as an oxadiazole.

Scaffold Hopping: If the pyridazine core is associated with undesirable properties, scaffold hopping can be employed. This involves replacing the pyridazine ring with other heterocyclic systems that maintain the key pharmacophoric features in the correct spatial orientation.

By integrating these rational design strategies, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to identify new drug candidates with improved therapeutic potential. The continuous feedback loop between design, synthesis, and biological testing is essential for the success of this iterative process.

Q & A

Q. What are the common synthetic routes for Ethyl 5-methoxypyridazine-3-carboxylate, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Esterification : Reacting 5-methoxypyridazine-3-carboxylic acid with ethanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP).
  • Protection/Deprotection : Methoxy groups may require protection during synthesis to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity.

Q. Key Factors :

  • Temperature : Excessive heat during esterification can hydrolyze the ester bond.
  • Catalyst Efficiency : Acidic catalysts (e.g., H₂SO₄) must be carefully titrated to avoid charring.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Reference : Analogous pyridazine ester syntheses (e.g., ) highlight the importance of controlled stoichiometry and solvent selection .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Ester group: Triplet at δ ~1.3 ppm (CH₃ of ethyl), quartet at δ ~4.3 ppm (CH₂).
    • Pyridazine ring: Deshielded aromatic protons (δ 7.5–9.0 ppm).
    • Methoxy group: Singlet at δ ~3.9 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ (ester), C-O-C at ~1250 cm⁻¹ (methoxy).
  • MS : Molecular ion peak [M+H]⁺ at m/z 213.18 (C₉H₁₂N₂O₃).

Validation : Compare with spectral databases (e.g., PubChem) and synthetic intermediates (). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the methoxylation of pyridazine precursors?

Methodological Answer:

  • Regioselective Methoxylation : Use directing groups (e.g., nitro or carbonyl) to position the methoxy group at C5.
  • Catalyst Optimization : Pd/Cu catalysts in Ullmann-type couplings reduce homocoupling byproducts.
  • Solvent Control : Anhydrous DMF minimizes hydrolysis of intermediates.

Case Study : In analogous pyridazine syntheses (), steric hindrance from substituents at C3 reduces unwanted C4 methoxylation .

Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in this compound synthesis?

Methodological Answer:

  • DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring.
  • Transition State Analysis : Model activation energies for methoxylation pathways to predict dominant products.
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media.

Application : Similar studies on pyrazole derivatives () validate computational predictions against experimental outcomes .

Q. What crystallographic techniques resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water).
  • Data Refinement : Use SHELXL () for high-resolution refinement, especially for disordered ethyl/methoxy groups.
  • Twinned Data Handling : Apply TwinRotMat or PLATON to deconvolute overlapping reflections.

Example : SHELX programs () are benchmark tools for resolving torsional angles in heteroaromatic esters .

Q. How to analyze and resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid).
  • Dynamic NMR : Heat samples to coalesce rotameric splits from ester conformers.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins.

Reference : Contradictions in pyridazine ester spectra () often arise from tautomerism or solvent effects .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation ().
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().

Note : Stability studies () recommend storage at 2–8°C under inert atmosphere to prevent hydrolysis .

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Ethyl 5-methoxypyridazine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.